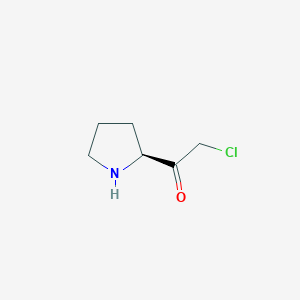

Proline chloromethyl ketone

Description

Structure

3D Structure

Properties

CAS No. |

38491-75-7 |

|---|---|

Molecular Formula |

C6H10ClNO |

Molecular Weight |

147.60 g/mol |

IUPAC Name |

2-chloro-1-[(2S)-pyrrolidin-2-yl]ethanone |

InChI |

InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2/t5-/m0/s1 |

InChI Key |

YGAFBOIEHARROZ-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)CCl |

Canonical SMILES |

C1CC(NC1)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Proline Chloromethyl Ketone Analogues

Strategies for Peptide Chloromethyl Ketone Synthesis

The synthesis of peptide chloromethyl ketones, including those containing proline, can be achieved through both solid-phase and solution-phase methodologies. Each approach offers distinct advantages and is chosen based on the desired peptide length, complexity, and scale of synthesis.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a widely used technique for the assembly of peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification of the final product. biomatik.com The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. biomatik.combachem.com

For the synthesis of peptide chloromethyl ketones, the peptide is first assembled on the resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. bachem.compeptide.com The chloromethyl ketone functionality is typically introduced at the C-terminus after the peptide chain has been fully assembled. A common strategy involves the use of a resin that, upon cleavage, yields a C-terminal carboxylic acid. This carboxylic acid is then converted to the chloromethyl ketone.

One potential challenge in the solid-phase synthesis of proline-containing peptides is the N-alkylation of proline residues by chloromethyl groups present on some resins, which can lead to undesired side products. nih.gov Careful selection of the resin and reaction conditions is therefore crucial.

A general workflow for the solid-phase synthesis of a proline-containing peptide chloromethyl ketone is as follows:

Resin Loading: The C-terminal amino acid of the desired peptide is attached to a suitable solid support, such as a Wang or Pam resin. bachem.comgoogle.com

Peptide Assembly: The peptide chain is elongated through sequential cycles of Nα-protecting group removal and coupling of the next protected amino acid.

Cleavage from Resin: Once the desired peptide sequence is assembled, it is cleaved from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. biomatik.compeptide.com

Diazomethane (B1218177) Formation: The C-terminal carboxylic acid of the cleaved peptide is activated (e.g., as a mixed anhydride) and then reacted with diazomethane to form a diazomethyl ketone.

Chloromethyl Ketone Formation: The diazomethyl ketone is then treated with hydrochloric acid (HCl) to yield the final peptide chloromethyl ketone.

| Step | Description | Key Reagents |

| 1 | Attachment of the first amino acid to the resin. | Protected amino acid, coupling agents (e.g., DIC/HOBt), resin (e.g., Wang resin) |

| 2 | Stepwise addition of amino acids. | Fmoc- or Boc-protected amino acids, coupling reagents, deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc) |

| 3 | Release of the peptide from the solid support. | Trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane) |

| 4 | Conversion of the C-terminal carboxyl group. | Isobutyl chloroformate, N-methylmorpholine, diazomethane |

| 5 | Final conversion to the chloromethyl ketone. | Hydrochloric acid (HCl) |

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers advantages in terms of scalability and the ability to purify intermediates at each step. bachem.com This method is particularly well-suited for the synthesis of smaller peptides or for fragment condensation, where protected peptide segments are coupled together in solution.

The synthesis of proline-containing peptide chloromethyl ketones in solution follows a similar final step as in SPPS, where a C-terminally protected peptide is deprotected and converted to the chloromethyl ketone. For instance, the synthesis of methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CH2Cl), a potent inhibitor of proteinase K, has been described using solution-phase techniques. researchgate.net The synthesis involves the stepwise coupling of the amino acids in solution, followed by the conversion of the C-terminal phenylalanine residue to the chloromethyl ketone.

A representative solution-phase synthesis of a Boc-protected proline chloromethyl ketone would involve:

Protection of Proline: L-proline is first protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom.

Activation and Diazomethane Reaction: The carboxylic acid of Boc-L-proline is activated and reacted with diazomethane to form Boc-L-prolinyl-diazomethane.

Conversion to Chloromethyl Ketone: The diazomethyl ketone is then reacted with HCl to yield Boc-L-proline chloromethyl ketone.

This approach allows for the synthesis of a key building block that can then be used in subsequent coupling reactions to build larger peptide chloromethyl ketones.

| Reagent/Step | Purpose | Reference |

| Boc-L-proline | Starting material with protected amine. | rsc.org |

| Oxalyl chloride/DMF | Formation of the acid chloride. | rsc.org |

| Diazomethane | Formation of the diazomethyl ketone. | acs.org |

| HCl in ether | Conversion to the chloromethyl ketone. | acs.org |

Enantioselective and Stereospecific Synthetic Routes Involving Proline

The chirality of the proline ring and the stereochemistry of the resulting peptide are crucial for its biological activity. Therefore, enantioselective and stereospecific synthetic methods are paramount in the preparation of this compound analogues.

Proline-Derived Chiral Catalysts in Chloromethyl Ketone Formation

Proline and its derivatives are well-established as powerful organocatalysts in a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. wikipedia.orgniscpr.res.inresearchgate.net The underlying principle of proline catalysis involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophile in a stereocontrolled manner. wikipedia.orgnih.gov This catalytic cycle, driven by a small, chiral organic molecule, offers a green and efficient alternative to metal-based catalysts.

While the direct proline-catalyzed synthesis of a chloromethyl ketone from a simpler precursor is not a standard transformation, the principles of proline catalysis can be applied to establish the stereochemistry of the carbon backbone of the peptide before the introduction of the chloromethyl ketone functionality. For instance, a proline-catalyzed aldol reaction could be used to create a chiral β-hydroxy ketone, which could then be further elaborated into a proline-containing peptide and finally converted to the chloromethyl ketone. researchgate.netwhiterose.ac.uk

The enantioselectivity of these reactions is often high, with the stereochemical outcome being dictated by the conformation of the proline-derived transition state. nih.gov

Stereoselective Incorporation of Proline Analogues

The biological activity of proline-containing peptides can be fine-tuned by incorporating proline analogues with specific stereochemistry. These analogues can introduce conformational constraints or new functional groups that can enhance binding affinity or selectivity for the target enzyme. nih.gov

The synthesis of peptides containing these analogues often relies on the preparation of the chiral proline analogue as a key building block, which is then incorporated into the peptide chain using standard peptide synthesis methodologies. For example, the stereoselective synthesis of quaternary proline analogues, which contain a fully substituted α-carbon, has been achieved through various methods, including the diastereoselective alkylation of proline derivatives. wikipedia.org

Once the proline analogue is incorporated into the peptide, the C-terminus can be converted to the chloromethyl ketone as previously described. The stereochemical integrity of the proline analogue is maintained throughout the synthesis. An example includes the synthesis of peptides containing 4-hydroxyproline, where the hydroxyl group can be used as a handle for further derivatization or can influence the peptide's conformation. nih.gov

| Proline Analogue | Synthetic Strategy | Potential Application |

| 4-Hydroxyproline | Incorporation of commercially available Fmoc-Hyp(tBu)-OH during SPPS. | Introduction of a handle for derivatization, influencing peptide conformation. |

| Quaternary Prolines | Diastereoselective alkylation of proline enolates. | Inducing significant conformational constraints. |

| (Z)-alkene dipeptide mimetic | Organocopper-mediated anti-SN2' reaction and intramolecular Suzuki coupling. | Restricting the cis/trans isomerization of the peptide bond. bachem.com |

Derivatization for Enhanced Research Utility

To expand the utility of proline chloromethyl ketones as research tools, they are often derivatized with reporter groups such as fluorescent labels or affinity tags like biotin (B1667282). These derivatives are invaluable for studying enzyme localization, activity, and interactions.

The derivatization is typically achieved by modifying the N-terminus of the peptide chloromethyl ketone or a side chain of one of the amino acids in the peptide sequence. For example, a fluorescent dye with a reactive group (e.g., an N-hydroxysuccinimide ester) can be coupled to the free N-terminus of the peptide. researchgate.net

Similarly, biotin can be introduced to create biotinylated proline chloromethyl ketones. researchgate.net These biotinylated probes can be used in affinity purification experiments to isolate and identify their target enzymes from complex biological mixtures. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is exploited for this purpose. whiterose.ac.uk

The synthesis of these derivatized probes requires careful planning to ensure that the reporter group does not interfere with the inhibitory activity of the chloromethyl ketone. Often, a spacer arm is incorporated between the peptide and the reporter group to minimize steric hindrance.

| Derivative | Reporter Group | Application | Reference |

| Fluorescent this compound | Fluorescein, Rhodamine, Dansyl | Enzyme localization and activity-based protein profiling (ABPP). | researchgate.netresearchgate.net |

| Biotinylated this compound | Biotin | Affinity purification of target enzymes, enzyme blotting. | acs.orgresearchgate.net |

Attachment of Fluorescent or Affinity Tags for Activity-Based Probes

Proline chloromethyl ketones are versatile scaffolds for the development of activity-based probes (ABPs), which are instrumental in chemical proteomics for identifying and characterizing enzyme activities within complex biological samples. The covalent nature of the chloromethyl ketone (CMK) warhead allows for the specific and irreversible labeling of target enzymes, typically serine or cysteine proteases. To visualize and isolate these enzyme-probe complexes, fluorescent or affinity tags are appended to the this compound core.

The synthesis of these probes often involves multi-step chemical processes. A common strategy is to incorporate a bioorthogonal handle, such as an alkyne or azide (B81097) group, into the peptide backbone of the probe. This handle does not interfere with the probe's binding to its target but allows for the subsequent attachment of a reporter tag via click chemistry, a highly efficient and specific reaction. For instance, a hexynoic acid can be incorporated into the peptide sequence, providing a terminal alkyne for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. chemrxiv.org This two-step labeling approach enables the introduction of various tags, such as the fluorophore TAMRA for fluorescent imaging or biotin for affinity purification and subsequent identification by mass spectrometry. chemrxiv.orgwhiterose.ac.uk

An alternative approach, known as proline editing, allows for the late-stage functionalization of proline-containing peptides. nih.gov In this method, a peptide is synthesized using standard solid-phase peptide synthesis with a hydroxyproline (B1673980) residue. nih.gov Post-synthesis, the hydroxyl group can be chemically modified to introduce a variety of functional groups, including those that can serve as attachment points for fluorescent dyes or affinity labels like biotin. nih.gov This methodology provides a powerful way to generate a diverse library of probes from a single peptide precursor.

Peptidyl chloromethyl ketones, including those with proline residues, have been successfully designed as selective affinity labels for specific enzymes. nih.gov For example, a proline-containing peptide chloromethyl ketone, Pro-Phe-ArgCH₂Cl, was developed as a highly effective and selective affinity label for human plasma kallikrein. nih.gov Similarly, biotinylated chloromethyl ketone probes have been synthesized and applied to complex biological samples, such as fecal material, to enrich and identify reactive cysteine-containing proteins. whiterose.ac.uk

Interactive Table of this compound-Based Probes

| Probe Type | Reporter Tag | Attachment Chemistry | Application | Reference |

|---|---|---|---|---|

| Activity-Based Probe | TAMRA (fluorophore) | Click Chemistry (CuAAC) | Fluorescent detection of labeled enzymes | chemrxiv.org |

| Activity-Based Probe | Biotin (affinity tag) | Click Chemistry (CuAAC) | Affinity purification of labeled enzymes | chemrxiv.orgwhiterose.ac.uk |

| Affinity Label | - | Direct Synthesis | Selective inactivation of target enzymes | nih.gov |

Modifications for Improved Solubility in Biochemical Assays

A significant challenge in the development of this compound-based inhibitors and probes for use in biochemical assays is their often-limited aqueous solubility. nih.gov Proline itself is a non-polar imino acid, and when incorporated into larger peptido-mimetic structures, the resulting compounds can exhibit poor solubility, which complicates their handling and limits their effective concentration in aqueous assay buffers. nih.govfrontiersin.org

To address this, medicinal chemists explore various synthetic modifications to the core structure of these compounds. The goal is to enhance their physicochemical properties without compromising their inhibitory potency or selectivity. Research has shown that the choice of chemical groups at different positions of the peptidomimetic scaffold can have a profound impact on solubility. For example, in a series of peptidomimetic ketone inhibitors, compounds containing aliphatic fatty acid caps (B75204) and an aromatic indoyl-tryptophan were found to be insoluble in water. nih.gov In contrast, replacing these groups with others, such as a 4-methoxyindoyl-3-fluorophenylalanine, resulted in a compound with measurable, albeit still moderate, solubility. nih.gov

Systematic studies on related ketone-based inhibitors have revealed that even subtle changes to the "warhead" or other parts of the molecule can influence solubility. acs.org For instance, the reduction in the size of a capping element can lead to derivatives with different inhibition profiles and potentially altered solubility. acs.org The exploration of proline derivatives with inherently improved solubility has also been a strategy in other chemical contexts, such as organocatalysis, highlighting the general importance of this molecular feature. illinois.edu

The process of solubilizing these compounds for biochemical assays is critical for obtaining reliable data. In some cases, detergents such as CHAPSO are included in assay buffers to help solubilize membrane-associated target proteins and may also aid in keeping hydrophobic inhibitors in solution. acs.org However, the ideal approach is to improve the intrinsic solubility of the compound itself through chemical derivatization. This avoids potential artifacts introduced by detergents and ensures that the observed biological activity is a true reflection of the inhibitor's properties.

Molecular Mechanisms of Enzyme Inhibition by Proline Chloromethyl Ketones

Irreversible Covalent Binding to Enzyme Active Sites

The hallmark of inhibition by proline chloromethyl ketones is the formation of a stable, covalent bond with key catalytic residues in the enzyme's active site. This process effectively and permanently neutralizes the enzyme's catalytic machinery. The initial interaction involves the inhibitor binding to the active site, guided by the specificity of its peptidyl portion. Following this initial binding, the highly reactive chloromethyl ketone group engages in a chemical reaction with a nucleophilic residue in the active site, leading to irreversible inactivation.

A primary mechanism of action for proline chloromethyl ketones, particularly in the context of serine proteases, is the alkylation of a catalytic histidine residue. nih.govnih.govmdpi.com In the canonical catalytic triad (B1167595) of serine proteases (comprising serine, histidine, and aspartate), the histidine residue functions as a general base, abstracting a proton from the serine hydroxyl group to activate it as a nucleophile.

The electrophilic carbon of the chloromethyl ketone is susceptible to nucleophilic attack by the imidazole (B134444) ring of the active site histidine. youtube.com This results in the formation of a stable covalent bond and the displacement of the chlorine atom. nih.gov This alkylation event chemically modifies the histidine residue, rendering it incapable of participating in the proton relay system essential for catalysis. nih.gov Studies on various proteases have confirmed that the Nε2 atom of the histidine imidazole ring is the specific site of alkylation. nih.govresearchgate.net This irreversible modification of a critical catalytic residue leads to the complete and permanent inhibition of the enzyme. nih.gov For instance, the inactivation of prolyl endopeptidase by acetyl-Ala-Ala-Pro-CH2Cl has been shown to involve the modification of a histidine residue, identified as His-680, which is believed to be the active-site histidine. nih.govnih.gov

| Enzyme | Inhibitor | Key Finding | Reference |

|---|---|---|---|

| Prolyl endopeptidase | acetyl-Ala-Ala-Pro-CH2Cl | Modification of His-680 identified as the active-site histidine. | nih.govnih.gov |

| α-Lytic protease | Ala-Ala-Pro-Val-cmk | Nε2 of His57 remains alkylated over a wide pH range. | nih.gov |

| Proteinase K | methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone | Covalent linkage with the active site functional group His69(Nε). | researchgate.net |

In addition to alkylating the catalytic histidine, proline chloromethyl ketones also interact directly with the catalytic serine residue. The hydroxyl group of the active site serine, a potent nucleophile, attacks the carbonyl carbon of the chloromethyl ketone. researchgate.netnih.gov This nucleophilic attack is a crucial step in the formation of a stable acyl-enzyme intermediate, a hallmark of serine protease catalysis.

However, in the case of inhibition by proline chloromethyl ketones, this interaction leads to the formation of a stable hemiketal adduct. nih.gov The structure of proteinase K inhibited by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone reveals that the Ser224(Oγ) attacks the ketone's carbon, forming a tetrahedral carbon atom. researchgate.net This structure is a stable analog of the transient tetrahedral intermediate formed during normal peptide bond hydrolysis. The formation of this highly stable adduct effectively sequesters the catalytic serine, preventing it from participating in further catalytic cycles and leading to irreversible inhibition.

Formation of Transition State Analog Complexes

The high potency of proline chloromethyl ketone inhibitors is not solely due to their ability to form covalent bonds. Their structural design allows them to act as transition state analogs, molecules that chemically resemble the transition state of an enzymatic reaction. nih.gov By mimicking this high-energy intermediate state, these inhibitors can bind to the enzyme with significantly higher affinity than the actual substrate, effectively blocking the active site.

During the hydrolysis of a peptide bond by a serine protease, a transient, high-energy tetrahedral intermediate is formed. This intermediate is characterized by a central carbon atom bonded to four other atoms, including an oxyanion. The enzyme's active site is exquisitely evolved to stabilize this transition state, thereby lowering the activation energy of the reaction.

Proline chloromethyl ketones are designed to mimic this tetrahedral intermediate. nih.govresearchgate.net When the catalytic serine attacks the carbonyl carbon of the inhibitor, a stable tetrahedral adduct is formed. nih.gov This adduct is structurally analogous to the transient tetrahedral intermediate of the natural substrate. researchgate.net The stability of this inhibitor-enzyme complex is further enhanced by the "oxyanion hole," a feature of the enzyme's active site that stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate through hydrogen bonding. By effectively locking the enzyme in this transition-state-like conformation, the inhibitor prevents the completion of the catalytic cycle.

The binding of a this compound inhibitor to an enzyme's active site is not a simple lock-and-key event. Instead, it often involves an "induced fit" mechanism, where the initial binding of the inhibitor triggers significant conformational changes within the enzyme. semanticscholar.orgresearchgate.net These structural rearrangements can optimize the alignment of catalytic residues for the subsequent covalent reaction and can also serve to sequester the inhibitor more tightly within the active site.

Studies on prolyl endopeptidase have shown that the binding of an inhibitor can induce a large-scale conformational change, transitioning the enzyme from an "open" to a "closed" state. semanticscholar.orgresearchgate.net This closure brings different domains of the enzyme closer together, creating a more compact and catalytically competent active site. For instance, the binding of an inhibitor to proteinase K leads to a movement of approximately 1 Å in a strand of the substrate recognition site, a change likely associated with accommodating the bulky proline side chain of the inhibitor. researchgate.net These induced conformational changes are critical for the high affinity and specificity of the inhibitor and underscore the dynamic nature of enzyme-inhibitor interactions.

| Enzyme | Observation | Mechanism | Reference |

|---|---|---|---|

| Prolyl endopeptidase | Large-scale interdomain closure upon inhibitor binding. | Induced fit mechanism. | semanticscholar.orgresearchgate.net |

| Proteinase K | Movement of strand 100-104 by approximately 1 Å. | Accommodation of the bulky proline side chain. | researchgate.net |

| PutA flavoprotein | Proline-dependent conformational change. | Switch from a cytosolic DNA-binding protein to a membrane-bound enzyme. | nih.gov |

Role of the Chloromethyl Ketone Electrophilic Warhead

The chloromethyl ketone moiety (-COCH2Cl) is the key functional group, or "warhead," responsible for the irreversible inactivation of the target enzyme. mdpi.com This group is highly electrophilic, meaning it is readily attacked by nucleophiles. The presence of the chlorine atom, an effective leaving group, and the adjacent carbonyl group, which withdraws electron density, makes the methylene (B1212753) carbon exceptionally susceptible to nucleophilic attack.

In the context of enzyme inhibition, the nucleophiles are the side chains of key catalytic residues within the active site, such as the imidazole ring of histidine or the hydroxyl group of serine. nih.gov The peptidyl portion of the inhibitor serves to deliver this reactive warhead to the specific active site of the target enzyme. Once positioned correctly, the chloromethyl ketone warhead reacts rapidly and specifically with a nearby nucleophilic residue, forming a stable covalent bond and leading to the irreversible inactivation of the enzyme. The reactivity of this warhead is crucial for the inhibitor's potency, but it must be balanced with sufficient stability to prevent non-specific reactions with other molecules in a biological system. nih.gov

Influence of Proline Residues on the Catalytic Mechanism Disruption

The unique structural properties of proline residues, whether present in the peptide backbone of an inhibitor or within the active site of an enzyme, can significantly influence the mechanism of enzyme inhibition by proline chloromethyl ketones. The rigid five-membered pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the polypeptide chain, and the peptide bond preceding a proline residue can exist in either a cis or trans conformation. These characteristics can profoundly impact the binding affinity of the inhibitor and the subsequent covalent modification of the enzyme's catalytic residues.

One of the most direct pieces of evidence for the influence of a proline residue comes from the crystal structure of proteinase K in a complex with methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. nih.gov In this structure, the chloromethyl ketone moiety forms covalent bonds with the active site residues His69 and Ser224. nih.gov A notable finding from this study was that the presence of the proline residue in the inhibitor's peptide sequence induces a conformational change in the enzyme. Specifically, a movement of approximately 1 Å is observed in the strand spanning residues 100-104. nih.gov This movement is attributed to the insertion of the bulky proline side chain into a substrate-binding subsite. nih.gov This induced fit demonstrates that the proline residue actively participates in optimizing the interaction between the inhibitor and the enzyme, likely positioning the chloromethyl ketone group for efficient reaction with the catalytic dyad.

The conformational rigidity of the proline ring can also play a crucial role in the inhibitor's binding affinity. By reducing the number of possible conformations, the entropic penalty for binding is lowered, which can lead to a more favorable binding energy. This pre-organization of the inhibitor's backbone, dictated by the proline residue, can enhance its complementarity to the enzyme's active site.

Furthermore, the cis-trans isomerization of the peptide bond preceding a proline residue is a well-documented molecular switch that can control protein and peptide conformation. While not directly observed in the context of this compound inhibition in the available literature, it is a critical factor to consider. The specific isomer present in the enzyme's active site or in the inhibitor could dramatically alter the geometry of the interaction. A proline residue in the cis conformation, for instance, could orient the peptide backbone in such a way that it either facilitates or hinders the approach of the chloromethyl ketone to the catalytic residues. This isomerization is a slow process that can be a rate-limiting step in protein folding and conformational changes, and it could similarly influence the kinetics of enzyme inhibition.

The steric bulk of the pyrrolidine ring itself can also be a determining factor. A proline residue within the enzyme's active site could create a sterically hindered environment. This could either provide a complementary hydrophobic pocket that enhances the binding of a proline-containing inhibitor or, conversely, it could clash with the inhibitor, reducing its binding affinity. The precise effect would be highly dependent on the specific architecture of the enzyme's active site.

Biochemical studies have shown that the length and composition of the peptide portion of chloromethyl ketone inhibitors significantly affect their efficacy. For instance, shorter peptide inhibitors are generally less effective than longer ones due to a reduced number of hydrogen bonding and van der Waals interactions with the enzyme's substrate recognition site. nih.gov The inclusion of a proline residue in a peptide chloromethyl ketone can contribute to these crucial interactions, thereby enhancing its inhibitory potency.

Structure Activity Relationship Sar Studies of Proline Chloromethyl Ketone Inhibitors

Impact of Amino Acid Sequence and Subsite Recognition (P1-P4)

The specificity of a peptidyl inhibitor is determined by how well its amino acid residues fit into the corresponding sub-sites (S1-S4) of the target protease's active site. The nomenclature P1, P2, P3, etc., refers to the amino acid residues of the inhibitor N-terminal from the scissile bond analogue.

The placement of a proline residue at the P2 or P3 position is a critical determinant of specificity for a large family of proteases, often termed prolyl-specific peptidases. tandfonline.com Enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP) have active sites specifically evolved to recognize and bind proline-containing sequences. tandfonline.comnih.gov

P2 Position: The rigid pyrrolidine (B122466) ring of proline at the P2 position introduces a significant conformational constraint on the peptide backbone. nih.gov This pre-organization reduces the entropic penalty of binding and orients the P1 residue and the CMK warhead for optimal interaction with the S1 subsite and the catalytic machinery of the enzyme. chemrxiv.org For many serine proteases, the P2 residue has a strong influence on substrate recognition. pnas.org In protein C, for example, a proline at the P2 position is crucial for controlling its activation. nih.gov Structure-based drug design efforts targeting the HtrA serine protease in Chlamydia have focused on modifying a P2 proline to enhance potency and selectivity. chemrxiv.org

While proline at P2/P3 sets the stage for specificity, the residues at the P1 and P4 positions fine-tune the binding affinity and selectivity of the inhibitor.

P1 Residue: The P1 residue fits into the S1 subsite of the protease and is often the primary determinant of substrate specificity. For prolyl-specific enzymes, the S1 pocket is shaped to accommodate the residue immediately C-terminal to proline. However, in the context of a proline chloromethyl ketone inhibitor where proline itself might be the P1 residue (as is common for post-proline cleaving enzymes), the S1 pocket is specifically adapted to the unique shape of the pyrrolidine ring. The interaction of the P1 proline with the S1 subsite is critical for positioning the CMK warhead for covalent modification. acs.org

P4 Residue: The P4 residue interacts with the S4 subsite, which is typically a shallower and more solvent-exposed pocket on the enzyme surface. The nature of the P4 residue can significantly impact binding affinity. For instance, introducing a bulky, hydrophobic group at P4 can lead to favorable hydrophobic interactions, increasing the inhibitor's potency. In the development of inhibitors for prolyl endopeptidase, N-terminal blocking groups, which occupy a space analogous to the P4 position, were found to be critical, with the benzyloxycarbonyl group being most effective. nih.gov

The following table summarizes the roles of different subsite positions in inhibitor design.

| Subsite Position | Primary Role in Inhibitor Function | Typical Amino Acid Characteristics | Example of Influence |

|---|---|---|---|

| P1 | Primary specificity determinant; positions the reactive warhead. | Conforms to the shape and charge of the enzyme's S1 pocket. For prolyl oligopeptidases, this is often Proline. | A Proline residue at P1 targets the inhibitor to post-proline cleaving enzymes. |

| P2 | Major determinant of selectivity, especially for proline-specific enzymes. | Proline's rigid ring constrains the peptide backbone for optimal fit. | Proline at P2 is a key recognition element for Dipeptidyl Peptidase IV (DPP-IV). researchgate.net |

| P3 | Contributes to inducing specific secondary structures (e.g., turns). | Often works in concert with the P2 residue to define conformation. | A Pro-Pro sequence can stabilize a β-turn recognized by the enzyme. |

| P4 | Fine-tunes binding affinity through secondary interactions. | Often hydrophobic or can be a synthetic blocking group. | A benzyloxycarbonyl group at the N-terminus enhances inhibitory activity against prolyl endopeptidase. nih.gov |

Stereochemical Effects on Inhibitory Potency

Enzymes are chiral macromolecules, and as such, they exhibit a high degree of stereoselectivity when interacting with substrates and inhibitors. The use of non-natural stereoisomers of amino acids is a powerful strategy in inhibitor design.

The vast majority of naturally occurring peptides and proteins contain L-amino acids. Consequently, enzymes have evolved to preferentially recognize and bind L-isomers. However, incorporating the D-enantiomer of proline can have profound effects on inhibitory activity.

L-Proline: Inhibitors containing L-proline are designed to mimic the natural substrate of the target enzyme. For many prolyl-specific proteases, L-proline is the preferred configuration for optimal binding and inhibition. nih.gov

D-Proline: Replacing L-proline with D-proline can lead to several outcomes. In many cases, it drastically reduces or abolishes inhibitory activity because the D-isomer cannot fit properly into the chiral active site. nih.gov However, for some enzymes, D-proline derivatives have been shown to be surprisingly potent, and sometimes even more potent, than their L-proline counterparts. mdpi.com This can occur if the D-isomer adopts a conformation that allows for novel, favorable interactions within the active site or if it targets a different enzyme altogether. D-proline has been identified as an interesting scaffold for selective enzyme inhibitors. nih.gov

The incorporation of D-amino acids other than proline into the peptidomimetic backbone is a common strategy to enhance inhibitor properties. Peptides composed of D-amino acids are highly resistant to degradation by most endogenous proteases, which significantly increases their biological half-life. While a full substitution with D-amino acids (creating a retro-inverso peptide) might be required to retain binding to the original target, even single D-amino acid substitutions can confer proteolytic stability and sometimes lead to improved selectivity and potency. researchgate.net

The table below outlines the general effects of stereochemistry on inhibitor design.

| Stereoisomer | General Effect on Inhibitor Potency | Rationale | Application in Design |

|---|---|---|---|

| L-Amino Acids | Typically required for recognition and binding. | Enzyme active sites are chiral and have evolved to recognize natural L-amino acid substrates. | Used to mimic the natural substrate and achieve initial inhibitory activity. |

| D-Amino Acids | Can decrease, abolish, or occasionally increase potency. mdpi.com | The D-isomer may not fit the active site, or it may adopt a novel, highly favorable conformation. | Used to increase proteolytic stability and can be a tool to explore the chiral space of the active site for improved selectivity. |

Conformational Constraints and Dynamics Imposed by the Pyrrolidine Ring of Proline

The defining feature of proline is its five-membered pyrrolidine ring, which incorporates the peptide backbone's nitrogen atom. acs.orgresearchgate.net This cyclic structure imposes significant conformational restrictions that are central to its role in inhibitor design. acs.orgacs.org

The pyrrolidine ring is not planar and exists in one of two predominant puckered conformations, known as Cγ-endo ("down") and Cγ-exo ("up"). acs.org In unsubstituted L-proline, the endo pucker is generally favored. nih.gov The specific puckering of the ring directly influences the backbone dihedral angle (φ), restricting it to a narrow range of values (approximately -60°). This rigidity helps to pre-organize the inhibitor into a bioactive conformation, reducing the entropic cost of binding to the enzyme and thereby increasing binding affinity.

The puckering preference can be controlled by adding substituents to the ring. nih.gov For example, introducing an electron-withdrawing group like fluorine at the C4 position can stabilize a specific pucker through stereoelectronic effects. nih.gov A trans-4-fluoro substituent favors the exo pucker, while a cis-4-fluoro substituent favors the endo pucker. nih.gov Similarly, sterically demanding groups like a tert-butyl group can be used to "lock" the ring into a specific conformation. acs.orgacs.org By synthesizing this compound inhibitors with these modified prolines, medicinal chemists can systematically probe which ring conformation is optimal for binding to a specific enzyme target, allowing for the rational design of more potent and selective inhibitors. researchgate.net

The table below details the conformational properties of the proline ring.

| Conformational Feature | Description | Impact on Inhibitor Design |

|---|---|---|

| Pyrrolidine Ring | A five-membered ring that includes the backbone nitrogen, restricting the φ dihedral angle. | Reduces conformational flexibility, lowering the entropic penalty of binding and increasing affinity. acs.org |

| Ring Puckering (Cγ-endo/exo) | The ring exists in two primary non-planar conformations, "up" (exo) and "down" (endo). acs.org | The specific pucker influences the overall shape of the peptide backbone, affecting how well the inhibitor fits into the enzyme's active site. |

| Ring Substitution | Adding substituents (e.g., fluorine, methyl) to the ring can lock it into a preferred pucker. nih.gov | Allows for the synthesis of conformationally locked inhibitors to determine the optimal geometry for binding and improve potency. |

Cis-Trans Isomerism of Proline Amide Bonds and its Relevance to Binding

Unlike other amino acids, the peptide bond preceding a proline residue (the X-Pro bond) has a relatively low energy barrier between the cis and trans conformations. nih.gov While the trans conformation is generally favored in peptides, the cis conformation is significantly more accessible for proline, with approximately 6% of X-Pro bonds in proteins adopting this conformation. ethz.ch This isomeric equilibrium is a critical determinant in the biological activity of proline-containing molecules, including inhibitors.

The cis and trans isomers present distinct three-dimensional arrangements of the peptide backbone, leading to different shape complementarities with the enzyme's active site. imrpress.com For an inhibitor to be effective, its proline amide bond must adopt the conformation that best fits the binding pocket. For instance, some enzymes possess active sites that preferentially recognize and bind the cis isomer of a proline-containing substrate or inhibitor. plos.org In such cases, a this compound inhibitor with a higher propensity to adopt the cis conformation will exhibit greater potency.

Several factors can influence the cis-trans equilibrium of the proline amide bond within an inhibitor:

Neighboring Residues: The nature of the amino acid preceding the proline can sterically or electronically favor one isomer over the other. Aromatic residues preceding proline, for instance, can engage in CH/π interactions with the proline ring, stabilizing the cis conformation. nih.gov

Solvent Environment: The polarity of the solvent can affect the relative stability of the cis and trans isomers.

Enzyme Active Site: The microenvironment of the enzyme's binding pocket can itself induce or stabilize a particular conformation of the inhibitor's proline amide bond upon binding.

The slow rate of interconversion between the cis and trans isomers can also be a significant factor in the kinetics of enzyme inhibition. nih.gov If the active conformation of the inhibitor is the minor isomer in solution, the rate of inhibition may be limited by the rate of isomerization. Enzymes known as peptidyl-prolyl isomerases (PPIases) can catalyze this isomerization, potentially modulating the activity of proline-containing inhibitors in vivo. wikipedia.org

Effect of Proline Pucker on Enzyme-Inhibitor Complementarity

The proline ring pucker is intrinsically linked to the cis-trans isomerism of the preceding amide bond. nih.gov

The Cγ-exo pucker is more commonly associated with the trans amide bond and is often found in more compact peptide conformations like the polyproline II (PPII) helix. nih.govnih.gov

The Cγ-endo pucker is predominantly observed with the cis amide bond and favors more extended conformations. nih.govnih.gov

Substitutions on the proline ring can be used to bias the puckering equilibrium and, consequently, the cis-trans ratio of the amide bond. For example, introducing an electron-withdrawing substituent at the 4R position, such as fluorine, favors the exo pucker and a trans amide bond. nih.gov Conversely, a similar substituent at the 4S position promotes the endo pucker and increases the relative population of the cis amide bond. nih.gov This principle allows for the rational design of this compound inhibitors with predefined conformational preferences to enhance their binding affinity for a specific target enzyme.

The interplay between proline pucker and backbone conformation is crucial for achieving optimal enzyme-inhibitor complementarity. An inhibitor that can readily adopt the puckering conformation favored by the enzyme's active site will bind with higher affinity. Therefore, understanding and controlling the proline pucker is a key strategy in the development of potent and selective this compound inhibitors.

Modifications to the Chloromethyl Ketone Moiety and their Effects on Reactivity and Selectivity

The high reactivity of the chloromethyl ketone can sometimes lead to a lack of selectivity, causing indiscriminate reactions with other nucleophilic biomolecules and resulting in off-target effects. mdpi.com To address this, researchers have explored various modifications to temper the reactivity of the warhead while maintaining its ability to form a covalent bond with the target enzyme.

One common strategy involves replacing the chlorine atom with other halogens or functional groups. For instance, fluoromethyl ketones (FMKs) have emerged as a popular alternative. mdpi.com The greater electronegativity of fluorine makes the carbonyl carbon of an FMK more electrophilic, yet the fluoroalkyl group is a poorer leaving group compared to the chloromethyl group. This results in a lower intrinsic reactivity, which can translate to higher selectivity for the target enzyme. mdpi.commdpi.com The potency of these modified inhibitors is often compared, as shown in the table below.

| Inhibitor Type | Relative Reactivity | Selectivity Profile |

| Chloromethyl Ketone (CMK) | High | Can be less selective |

| Fluoromethyl Ketone (FMK) | Moderate | Generally more selective than CMKs |

| Diazomethyl Ketone | Lower than CMK | Can exhibit high specificity |

This table provides a generalized comparison of reactivity and selectivity based on the warhead modification.

Furthermore, the stereochemistry of the carbon bearing the halogen can be important. The introduction of substituents on the methylene (B1212753) carbon of the chloromethyl ketone can influence the inhibitor's interaction with the active site and its susceptibility to nucleophilic attack.

Another approach to modulating reactivity and selectivity is to alter the peptidyl portion of the inhibitor that is responsible for initial binding and recognition by the enzyme. By optimizing the peptide sequence to match the substrate preference of the target enzyme, the inhibitor can be directed to the active site with high affinity, increasing the effective local concentration of the warhead and promoting selective covalent modification. nih.gov

Ultimately, the goal of modifying the chloromethyl ketone moiety is to strike a balance between sufficient reactivity for effective enzyme inactivation and high selectivity to minimize off-target effects. This is a critical aspect of the design and development of safe and effective covalent inhibitors.

Applications in Biochemical and Enzymatic Research

Proline Chloromethyl Ketones as Active-Site Directed Irreversible Probes

Proline chloromethyl ketones are a class of peptide chloromethyl ketones that serve as active-site directed irreversible inhibitors for specific proteases. google.comgoogle.com These compounds are designed to mimic the natural substrates of enzymes, allowing them to bind specifically to the enzyme's active site. The chloromethyl ketone group is an electrophilic "warhead" that reacts with a nucleophilic residue in the active site, typically a histidine or serine, forming a stable covalent bond. google.comgoogle.comebi.ac.uk This irreversible inhibition effectively inactivates the enzyme, making these compounds valuable as probes to study enzyme function.

The specificity of these inhibitors is largely determined by the peptide sequence attached to the chloromethyl ketone. For instance, a proline residue at the P2 position (the second amino acid residue from the cleavage site) often directs the inhibitor to proteases that recognize proline-containing substrates. nih.govupenn.edu The "lock and key" analogy aptly describes this interaction, where the inhibitor's structure is complementary to the enzyme's active site. dokumen.pub

One notable example is D-Phe-Pro-Arg chloromethylketone (PPACK), a potent and specific irreversible inhibitor of thrombin. nih.govresearchgate.net The D-phenylalanine at the P3 position, proline at P2, and arginine at P1 guide the inhibitor to the active site of thrombin, where the chloromethyl ketone group then covalently modifies the active site serine. nih.gov Similarly, other peptide chloromethyl ketones, such as those targeting chymotrypsin (B1334515) and subtilisin, have been developed and utilized in research. acs.orgnih.gov

The use of these probes extends to activity-based profiling, a technique used to identify and quantify the activity of specific enzymes within complex biological samples. nih.govresearchgate.net By using tagged versions of these inhibitors, researchers can label and subsequently detect active enzymes, providing insights into their roles in various physiological and pathological processes. researchgate.net

Elucidation of Enzyme Catalytic Mechanisms and Substrate Recognition

The irreversible nature of the inhibition by proline chloromethyl ketones allows for the "trapping" of the enzyme-inhibitor complex, providing a stable snapshot of the enzyme's active site in a state that mimics the transition state of the natural enzymatic reaction. This has been instrumental in elucidating the catalytic mechanisms of numerous enzymes.

By studying the structure of these complexes, researchers can identify the key amino acid residues involved in catalysis and substrate binding. ebi.ac.uk For example, the covalent modification of a specific histidine or serine residue by the chloromethyl ketone group provides direct evidence for its role as a nucleophile in the catalytic mechanism. google.comgoogle.comebi.ac.uk

Furthermore, the peptide portion of the inhibitor reveals crucial information about substrate recognition. The specific interactions between the amino acid side chains of the inhibitor and the subsites of the enzyme's active site highlight the determinants of substrate specificity. For instance, the preference of an enzyme for a proline residue at the P2 position can be confirmed and studied in detail using a proline-containing chloromethyl ketone inhibitor. upenn.edu This knowledge is vital for understanding how enzymes achieve their high degree of specificity for their natural substrates.

Studies using these inhibitors have contributed significantly to our understanding of the catalytic machinery of serine proteases, where a catalytic triad (B1167595) of serine, histidine, and aspartate is responsible for peptide bond hydrolysis. ebi.ac.uk The chloromethyl ketone reacts with the catalytic histidine and serine, confirming their involvement in the catalytic process. google.comgoogle.com

Structural Elucidation of Enzyme-Inhibitor Complexes via X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. biologiachile.cl The use of proline chloromethyl ketones as inhibitors has been particularly fruitful in the crystallographic study of enzyme-inhibitor complexes. Because these inhibitors form a stable, covalent bond with the enzyme, they facilitate the growth of high-quality crystals necessary for X-ray diffraction analysis. nih.govresearchgate.netacs.org

The resulting crystal structures provide a detailed, static picture of how the inhibitor binds to the enzyme's active site. This has allowed for the precise mapping of the active site, revealing the architecture of the substrate-binding subsites and the specific interactions that govern substrate recognition. acs.orgnih.govnih.gov

Notable examples of enzyme structures solved in complex with proline-containing chloromethyl ketones include:

Thrombin: The crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone (PPACK) has been determined at high resolution. nih.govresearchgate.net This structure revealed the detailed geometry of the active site and the interactions that confer thrombin's specificity. nih.govresearchgate.net

Chymotrypsin: The binding of peptide chloromethyl ketones to chymotrypsin has been studied crystallographically, providing insights into its substrate binding site. acs.org

Proteinase K: The crystal structure of proteinase K in complex with methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone has been reported, showing how the inhibitor binds in an extended conformation within the substrate recognition site. google.comgoogle.com

Rhomboid Protease: The structure of the E. coli rhomboid protease GlpG in complex with a tetrapeptidyl-chloromethylketone inhibitor has been used to map the specificity-determining pockets of the enzyme. nih.gov

These structural studies have been fundamental to our understanding of enzyme function and have provided a rational basis for the design of more specific and potent enzyme inhibitors.

Molecular Modeling and Docking Studies for Binding Mode Prediction

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. sarjournal.com These methods are widely used to study protein-ligand interactions and have been applied to proline chloromethyl ketone inhibitors to understand their binding modes. mdpi.comresearchgate.net

Docking simulations can predict how a this compound inhibitor fits into the active site of a target enzyme, identifying the key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. mdpi.com This information is complementary to experimental data from X-ray crystallography and can be particularly useful when crystal structures are not available.

Molecular modeling techniques can also be used to estimate the binding free energy of an inhibitor to its target enzyme. These calculations provide a quantitative measure of the binding affinity. By comparing the predicted binding free energies of different inhibitors, researchers can rank their potential potencies and guide the design of new, more effective inhibitors. While these predictions are computationally intensive, they can provide valuable insights into the thermodynamics of inhibitor binding.

One of the major strengths of molecular modeling is its ability to visualize and analyze protein-ligand interactions at the atomic level. mdpi.com By examining the docked pose of a this compound inhibitor, researchers can identify specific amino acid residues in the enzyme's active site that are crucial for binding. This detailed analysis can explain the basis of an inhibitor's specificity and can reveal opportunities for modifying the inhibitor to improve its binding affinity or selectivity. For example, the analysis might show that adding a particular functional group to the inhibitor could lead to the formation of an additional hydrogen bond with the enzyme, thereby increasing its potency.

Mapping Protease Subsite Specificity Profiles

Understanding the substrate specificity of a protease is crucial for elucidating its biological function and for developing specific inhibitors. upenn.edunih.gov Proline chloromethyl ketones, as part of a broader set of peptide-based inhibitors, are valuable tools for mapping the subsite specificity of proteases. core.ac.ukresearchgate.net

The general approach involves synthesizing a library of inhibitors with variations in the peptide sequence and then measuring their inhibitory activity against the target protease. By systematically varying the amino acids at each position (P1, P2, P3, etc.) of the peptide, researchers can determine the preferred amino acid residues for each subsite (S1, S2, S3, etc.) of the enzyme's active site. upenn.edu

For example, to map the S2 subsite specificity, a series of inhibitors could be synthesized with a fixed P1 residue and a variety of different amino acids at the P2 position. The inhibitor that shows the highest potency would indicate the preferred amino acid for the S2 subsite. This approach has been used to characterize the specificity of numerous proteases, including cathepsins and caspases. upenn.edu The insights gained from these studies are not only important for basic research but also have practical applications in drug discovery, enabling the design of highly selective inhibitors that target a specific protease without affecting other, related enzymes. nih.gov

Specificity Profiles Against Diverse Protease Classes

Inhibition of Serine Proteases

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad (B1167595) involving a serine, a histidine, and an aspartate residue in the active site. Proline chloromethyl ketones have been designed and synthesized to target a range of these enzymes with varying degrees of potency and selectivity.

Pancreatic and Leukocyte Elastases

Human Leukocyte Elastase (HLE) and Pancreatic Elastase (PPE) are serine proteases involved in a variety of physiological and pathological processes, including tissue remodeling and inflammation. Peptide chloromethyl ketones containing the sequence Ala-Ala-Pro at the P4-P2 positions have been extensively studied as elastase inhibitors.

One of the most well-documented inhibitors is Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK). This compound is a potent irreversible inhibitor of HLE. researchgate.net The peptide sequence mimics the preferred substrate of elastase, allowing the inhibitor to bind effectively to the enzyme's active site. The inhibition of elastase by MeOSuc-AAPV-CMK is crucial in experimental models to prevent proteolysis of other proteins during analysis. nih.gov For instance, its inclusion in extraction buffers is sufficient to prevent the degradation of cathelicidin (B612621) propeptides by elastase released from neutrophil granules. nih.gov The inhibitor has also been used to demonstrate that both hydrogen peroxide and elastase jointly contribute to cellular damage induced by certain bacterial toxins. researchgate.net

The specificity of inhibition is highly dependent on the amino acid at the P1 position (the residue immediately preceding the chloromethyl ketone group). Studies comparing inhibitors with Ala, Val, and Ile at the P1 position showed that while porcine pancreatic elastase was inhibited at similar rates by all three, human leukocyte elastase was inhibited much more effectively by the Val and Ile variants. researchgate.net This highlights the differences in the S1 subsite specificity between the two types of elastase.

| Inhibitor | Target Enzyme | Kinetic Parameter | Value |

| MeOSuc-Ala-Ala-Pro-Val-CH₂Cl (MeOSuc-AAPV-CMK) | Human Leukocyte Elastase (HLE) | Potent Inhibitor | Data not available |

| Ala/Val/Ile-chloromethyl ketones (Proline at P2) | Porcine Pancreatic Elastase (PPE) | kobs/[I] | Similar rates for Ala, Val, Ile |

| Ala/Val/Ile-chloromethyl ketones (Proline at P2) | Human Leukocyte Elastase (HLE) | kobs/[I] | Val/Ile > Ala (40-49x) |

Thrombin

Thrombin is a critical serine protease that functions as the final effector enzyme in the blood coagulation cascade. Its primary role is the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Due to its central role in thrombosis, it is a major target for anticoagulant drugs.

D-Phe-Pro-Arg-chloromethylketone (PPACK) is a highly potent and specific irreversible inhibitor of thrombin. cuny.eduacs.org The tripeptide sequence D-Phe-Pro-Arg is designed to fit optimally into the active site cleft of thrombin. The D-phenylalanine at the P3 position, the proline at P2, and the arginine at the P1 position each make specific interactions with the S3, S2, and S1 subsites of the enzyme, respectively. This high affinity and specificity led to the successful co-crystallization of PPACK with human α-thrombin, which was instrumental in elucidating the detailed three-dimensional structure of the enzyme's active site. cuny.edu

PPACK inactivates thrombin by forming a covalent bond between the methylene (B1212753) carbon of the chloromethyl ketone and the Nε2 of the active site histidine (His57). This alkylation reaction is rapid and irreversible, effectively abolishing the enzyme's catalytic activity. cuny.edu The high efficacy of PPACK has made it a standard tool in coagulation research and for preventing blood clotting in vitro.

| Inhibitor | Target Enzyme | Kinetic Parameter | Value |

| D-Phe-Pro-Arg-CH₂Cl (PPACK) | Thrombin | kobs/[I] | ~4,000 M⁻¹s⁻¹ (comparative value) nactem.ac.uk |

Proteinase K

Proteinase K is a broad-spectrum serine protease from the fungus Parengyodontium album. It is widely used in molecular biology for the digestion of proteins in nucleic acid preparations due to its high activity and stability in the presence of denaturing agents.

The tetrapeptide chloromethyl ketone, methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone (MeOSuc-AAPA-CMK), is a potent inhibitor of Proteinase K. nih.gov X-ray crystallography studies of the enzyme-inhibitor complex revealed the precise mechanism of inactivation. nih.govresearchgate.net The inhibitor binds in an extended conformation, occupying the S1 to S5 substrate-binding subsites. The chloromethyl ketone moiety forms two covalent bonds with active site residues: one between the methylene carbon and His69, and a second between the ketone carbon and Ser224. nih.govresearchgate.net This forms a stable tetrahedral adduct, mimicking the transition state of peptide hydrolysis and thus irreversibly inhibiting the enzyme. Biochemical studies have demonstrated that longer peptide sequences on this type of inhibitor lead to more effective inhibition due to a greater number of hydrogen bonding and van der Waals interactions with the enzyme's substrate-binding site. nih.govresearchgate.net

| Inhibitor | Target Enzyme | Kinetic Parameter | Value |

| MeOSuc-Ala-Ala-Pro-Ala-CH₂Cl (MeOSuc-AAPA-CMK) | Proteinase K | Relative Inhibition Rate | High (quantitative data not available) researchgate.net |

Chymotrypsin (B1334515) and Chymase

Chymotrypsin is a digestive serine protease produced in the pancreas that preferentially cleaves peptide bonds after large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. Chymase is a chymotrypsin-like serine protease found predominantly in the granules of mast cells and is involved in inflammation and tissue remodeling. nih.govfrontiersin.org

The inhibitor succinyl-alanine-alanine-proline-phenylalanine chloromethyl ketone (Suc-AAPF-CMK) has been identified as a chymotrypsin-like serine protease inhibitor. psu.edu The phenylalanine at the P1 position is designed to target the S1 subsite of chymotrypsin-like enzymes, which have a preference for bulky aromatic residues. This inhibitor has been shown to effectively inhibit the growth of certain cancer cell lines, suggesting it targets an intracellular chymotrypsin-like protease involved in cell cycle regulation. psu.edu However, specific kinetic data for the inhibition of chymotrypsin by this and other proline-containing chloromethyl ketones are not extensively documented in the available literature.

There is currently no specific information available from the conducted searches regarding the inhibition of chymase by proline chloromethyl ketones. While chymase has a chymotrypsin-like specificity, making it a plausible target for inhibitors like Suc-AAPF-CMK, dedicated studies are lacking. The development of selective chymase inhibitors is an active area of research, but many existing compounds show cross-reactivity with the structurally similar neutrophil protease, cathepsin G. d-nb.info

| Inhibitor | Target Enzyme | Kinetic Parameter | Value |

| Suc-Ala-Ala-Pro-Phe-CH₂Cl (Suc-AAPF-CMK) | Chymotrypsin-like proteases | Not specified | Data not available |

Prolyl Oligopeptidase

Prolyl oligopeptidase (also known as post-proline cleaving enzyme) is a serine protease that is unique in its ability to cleave small peptides on the C-terminal side of proline residues. It is implicated in the metabolism of neuropeptides and peptide hormones and is a target for neurological and psychiatric drug development.

While proline-containing compounds are logical candidates for inhibiting this enzyme, research has focused on other types of inhibitors. A notable study developed N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN₂), a diazomethyl ketone analog of chloromethyl ketones. nih.gov This compound was found to be a highly specific and irreversible inhibitor of prolyl oligopeptidase, inactivating the enzyme at low micromolar concentrations without affecting other proteases like trypsin. nih.gov

Based on the available search results, there is no direct evidence or specific data on the inhibition of prolyl oligopeptidase by proline-containing chloromethyl ketones. The research into irreversible inhibitors for this particular enzyme appears to have prioritized other reactive functional groups, such as diazomethyl ketones.

Comparative Selectivity Studies among Related Proteases

The selectivity of a peptide chloromethyl ketone inhibitor is determined by how well its peptide sequence matches the substrate preferences of the target protease compared to other proteases. An ideal inhibitor will have a high rate of inactivation for its intended target and negligible activity against other, even closely related, enzymes.

Direct comparative studies that test a single proline chloromethyl ketone against a broad panel of proteases are not abundant in the literature. However, selectivity can be inferred by comparing inhibition data from different studies.

For example, D-Phe-Pro-Arg-chloromethylketone (PPACK) is highly selective for thrombin. Its design specifically targets the unique subsites of thrombin, and it shows very weak inhibition of other trypsin-like proteases such as factor Xa and chymotrypsin. nactem.ac.uk

In the case of elastase inhibitors, the P1 residue is a key determinant of selectivity. As noted previously, peptide chloromethyl ketones with Val or Ile at P1 are significantly more potent against human leukocyte elastase than against porcine pancreatic elastase, reflecting the distinct specificities of the S1 pockets of these two related enzymes. researchgate.net The inhibitor MeOSuc-Ala-Ala-Pro-Val-CMK is considered a specific inhibitor for elastase and is used experimentally to distinguish elastase activity from that of other proteases. researchgate.net

The inhibitor Suc-AAPF-CMK, with phenylalanine at P1, is targeted towards chymotrypsin-like enzymes. psu.edu This inhibitor would be expected to have low activity against trypsin-like enzymes (which prefer basic residues like arginine or lysine (B10760008) at P1) and elastases (which prefer small, aliphatic residues like valine or alanine (B10760859) at P1).

The inhibitory activity of this compound and its derivatives is not uniform across all protease classes. The specificity is largely dictated by the structural features of the protease's active site and how they accommodate the proline residue and the reactive chloromethyl ketone group.

Serine Proteases

Proline-containing chloromethyl ketones have demonstrated significant inhibitory activity against certain serine proteases. These enzymes possess a catalytic triad, including a highly reactive serine residue in their active site. The chloromethyl ketone moiety acts as an electrophile, which is attacked by the nucleophilic serine and a nearby histidine residue, leading to irreversible covalent modification and inactivation of the enzyme.

One notable target is prolyl oligopeptidase (POP) , an enzyme that cleaves peptide bonds on the carboxyl side of proline residues. A study on a specific inhibitor of post-proline cleaving enzyme, benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (a related compound that forms a reactive species similar to a chloromethyl ketone in situ), demonstrated complete and irreversible inactivation at low concentrations. This inhibitor showed high specificity for POP, with no effect on other serine proteases like trypsin. nih.gov

Furthermore, the peptide chloromethyl ketone methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone has been shown to covalently inhibit proteinase K , another serine protease. X-ray crystallography studies revealed that the chloromethyl ketone group forms covalent bonds with both the active site histidine (His69) and serine (Ser224) residues. researchgate.net The proline residue of the inhibitor plays a crucial role in positioning the reactive group for optimal interaction with the enzyme's active site.

The specificity of proline-containing chloromethyl ketones for different serine proteases is heavily influenced by the amino acid sequence of the peptide to which the reactive group is attached. For instance, D-Phe-Pro-Arg-CH2Cl is a potent inhibitor of thrombin , a key serine protease in the coagulation cascade. The proline at the P2 position of this inhibitor is critical for its high affinity and specificity for thrombin's active site.

Table 1: Inhibition of Serine Proteases by Proline-Containing Chloromethyl Ketones

| Inhibitor | Target Protease | Type of Inhibition | Key Findings |

|---|---|---|---|

| Z-Gly-Pro-diazomethyl ketone | Prolyl Oligopeptidase (POP) | Irreversible | Highly specific for POP, no inhibition of trypsin. nih.gov |

| methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone | Proteinase K | Covalent, Irreversible | Covalently modifies active site His69 and Ser224. researchgate.net |

Cysteine Proteases

The interaction of proline chloromethyl ketones with cysteine proteases is more nuanced. These enzymes utilize a cysteine residue as the primary nucleophile in their active site. While peptide chloromethyl ketones can inhibit some cysteine proteases, such as certain cathepsins and papain , their specificity is often broad. nih.govnih.gov

Research has shown that caspase-specific peptide chloromethyl ketones can cross-react and inhibit various papain-like cysteine proteases, including several cathepsins. nih.gov This suggests that the chloromethyl ketone moiety is reactive towards the active site cysteine, but the specificity is primarily driven by the peptide portion of the inhibitor.

Interestingly, the proline scaffold itself is a key recognition element for certain cysteine proteases. For example, cathepsin K , a major enzyme involved in bone resorption, has a preference for proline at its S2 subsite. nih.gov This has been exploited in the design of selective cathepsin K inhibitors. However, these successful inhibitors often utilize a nitrile warhead instead of a chloromethyl ketone to achieve high selectivity and improved safety profiles. nih.gov A study on proline-based peptidomimetics demonstrated that rigidifying the inhibitor's backbone and incorporating specific chemical groups at the P2 and P3 positions can lead to potent and selective inhibition of cathepsin K over other cathepsins like B, L, and S. nih.gov

Table 2: Inhibition of Cysteine Proteases by Proline-Containing Compounds

| Inhibitor Class | Target Protease | Warhead | Key Findings |

|---|---|---|---|

| Peptide Chloromethyl Ketones | Papain-like Cysteine Proteases (e.g., Cathepsins) | Chloromethyl ketone | Can inhibit, but often with low specificity. nih.gov |

Metalloproteases

There is currently a lack of direct evidence in the scientific literature to suggest that simple this compound compounds are effective inhibitors of metalloproteases. These enzymes utilize a metal ion, typically zinc, to catalyze the hydrolysis of peptide bonds. The mechanism of inhibition by chloromethyl ketones, which relies on alkylation of active site nucleophiles like serine or cysteine, is not well-suited for targeting the active sites of metalloproteases.

Inhibitors designed for metalloproteases, such as matrix metalloproteinases (MMPs) and ADAMTS proteases , typically incorporate metal-chelating groups like hydroxamates, carboxylates, or thiols to bind to the active site zinc ion. nih.govnih.govdovepress.com While proline residues are often incorporated into the scaffold of these inhibitors to achieve specificity by interacting with the enzyme's subsites, the inhibitory mechanism is fundamentally different from that of chloromethyl ketones.

Aspartic Proteases

Similarly, there is no significant body of research indicating that proline chloromethyl ketones are inhibitors of aspartic proteases. These enzymes, which include important therapeutic targets like renin and HIV-1 protease , utilize a pair of aspartic acid residues to activate a water molecule for catalysis. nih.govnih.gov The active site environment of aspartic proteases is not conducive to the alkylating chemistry of chloromethyl ketones.

Inhibitors of aspartic proteases are typically transition-state analogs that mimic the tetrahedral intermediate of peptide bond hydrolysis. These inhibitors often feature a non-hydrolyzable core structure, such as a hydroxyethylene or statine (B554654) moiety. nih.gov

Strategies for Designing Highly Selective Inhibitors

The design of highly selective protease inhibitors based on a this compound scaffold is a challenging but feasible endeavor. The key lies in exploiting the specific molecular recognition features of the target protease's active site.

A primary strategy involves the elaboration of the peptide backbone attached to the this compound. The amino acids at the P2, P3, and P4 positions (relative to the cleavage site) play a critical role in determining specificity. By tailoring the sequence to match the substrate preference of the target enzyme, it is possible to significantly enhance affinity and selectivity. For example, the high selectivity of D-Phe-Pro-Arg-CH2Cl for thrombin is a direct result of the favorable interactions of the P1 (Arg), P2 (Pro), and P3 (D-Phe) residues with the corresponding S1, S2, and S3 binding pockets of the enzyme.

Structure-activity relationship (SAR) studies are instrumental in this process. By systematically modifying the chemical structure of the inhibitor and evaluating its activity against a panel of proteases, researchers can identify the key functional groups responsible for potent and selective inhibition. nih.gov

Another important strategy is rigidification of the inhibitor's conformation . Proline itself introduces a degree of conformational constraint. Further rigidifying the molecule, for instance by creating cyclic or macrocyclic structures, can pre-organize the inhibitor into a conformation that is optimal for binding to the target enzyme, while being unfavorable for binding to off-target proteases. nih.gov This approach reduces the entropic penalty of binding and can lead to a significant increase in both potency and selectivity.

The rational design of inhibitors, aided by computational modeling and X-ray crystallography, allows for a more targeted approach. stanford.edunih.gov By visualizing the interactions between an inhibitor and the active site of a protease, it is possible to design modifications that enhance binding to the target enzyme and introduce steric or electronic clashes with the active sites of off-target proteases. For instance, understanding that the S2 subsite of cathepsin K is small and shallow and has a preference for proline has guided the design of highly selective inhibitors. nih.gov

Finally, the choice of the reactive group or "warhead" is critical. While the chloromethyl ketone is an effective irreversible inhibitor, its reactivity can lead to off-target effects. For certain applications, it may be advantageous to replace the chloromethyl ketone with other reactive groups, such as nitriles or aldehydes, which can offer a better balance of reactivity and selectivity. stanford.edu

Advanced Methodologies for Characterization and Mechanistic Study

Kinetic Analysis of Irreversible Inhibition

The hallmark of proline chloromethyl ketone as an irreversible inhibitor is the time-dependent inactivation of its target enzyme. Kinetic analysis is crucial to quantify the efficiency of this process.

The initial characterization of an irreversible inhibitor involves determining the observed rate of inactivation, k_obsd, under pseudo-first-order conditions, where the inhibitor concentration is significantly higher than the enzyme concentration. The enzyme is incubated with various concentrations of this compound, and the residual enzyme activity is measured over time. The decrease in enzyme activity typically follows a first-order decay, from which k_obsd can be calculated at each inhibitor concentration.

The relationship between the observed rate constant of inactivation (k_obsd) and the inhibitor concentration is then analyzed. A plot of k_obsd versus the inhibitor concentration is expected to be linear at low concentrations.

Hypothetical Kinetic Data for an Enzyme Inhibited by a this compound Analogue

| Inhibitor Concentration (µM) | Observed Rate of Inactivation (k_obsd) (min⁻¹) |

|---|---|

| 5 | 0.05 |

| 10 | 0.10 |

| 20 | 0.19 |

| 40 | 0.35 |

A more detailed kinetic analysis allows for the determination of the individual kinetic parameters: the maximal rate of inactivation (k_inact) and the inhibition constant (K_I), which reflects the initial binding affinity of the inhibitor to the enzyme. The relationship between k_obsd and the inhibitor concentration ([I]) is described by the following equation:

k_obsd = k_inact[I] / (K_I + [I])

By plotting k_obsd against the inhibitor concentration and fitting the data to this hyperbolic equation, the values for k_inact and K_I can be determined. nih.gov The ratio k_inact/K_I is a critical parameter representing the second-order rate constant of inactivation and serves as a measure of the inhibitor's efficiency. researchgate.netnih.gov This ratio is particularly useful for comparing the potency of different irreversible inhibitors. nih.gov

Illustrative Kinetic Parameters for Peptidyl Chloromethyl Ketone Inhibitors of Serine Proteases

| Inhibitor | Target Enzyme | k_inact (s⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin (B1334515) | 0.42 | 2.5 | 168,000 |

| Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin | 0.25 | 15 | 16,700 |

Spectroscopic Techniques for Characterizing Enzyme-Inhibitor Complex Formation

Spectroscopic methods are invaluable for probing the structural changes that occur upon the formation of the covalent bond between this compound and its target enzyme.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of the enzyme, typically from tryptophan residues, can be monitored upon binding of the inhibitor. This can provide information about conformational changes in the enzyme's active site. Furthermore, this compound can be chemically modified to include a fluorescent probe, allowing for direct spectroscopic tracking of the covalent modification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the structure of the enzyme-inhibitor complex. By using isotopically labeled inhibitors or enzymes, specific interactions between the this compound and active site residues can be identified.

X-ray Crystallography: This powerful technique can provide a high-resolution three-dimensional structure of the covalently modified enzyme. Crystallographic studies of enzymes inhibited by chloromethyl ketones have been instrumental in identifying the specific amino acid residue in the active site that is alkylated by the inhibitor and in revealing the precise nature of the covalent bond formed.

Chromatographic and Separation Techniques for Inhibitor Analysis and Derivatization

High-performance liquid chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and for studying its reaction with target enzymes. nih.govchromatographyonline.com